![molecular formula C24H19FN4O5S B2594748 N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide CAS No. 1226441-55-9](/img/no-structure.png)

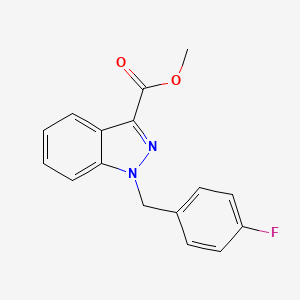

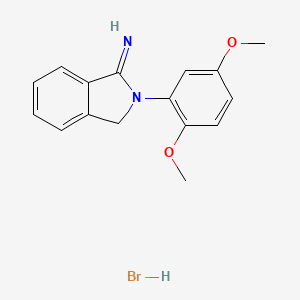

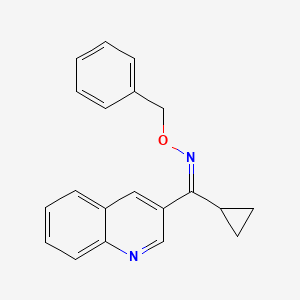

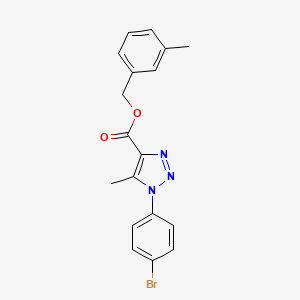

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

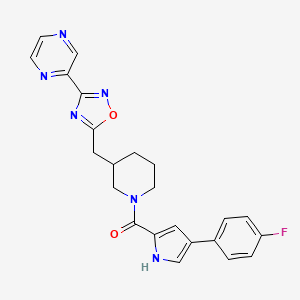

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide, also known as CM-272, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

ND4 has demonstrated promising antibacterial properties. In experimental studies, it effectively inhibits the growth of Enterococcus faecalis , a Gram-positive bacterium. Molecular docking analyses revealed ND4 as a potent inhibitor candidate against this pathogen .

Antibiofilm Properties

Biofilms, which are communities of microorganisms encased in a protective matrix, pose challenges in healthcare and industry. ND4 shows antibiofilm activity against both Gram-positive (e.g., Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus ) and Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa , and Klebsiella pneumoniae ). Its ability to disrupt biofilm formation is valuable for combating infections .

Anti-HIV Potential

Nicotinamide derivatives, including ND4, have been investigated for their anti-HIV properties. While more research is needed, these compounds show promise in inhibiting viral replication .

Dermatological Applications

Nicotinamide is known for its skin-related benefits. ND4 may contribute to anti-dandruff, anti-itching, and hair growth-promoting effects. Additionally, it could help prevent gray hair and improve skin elasticity. Furthermore, nicotinamide derivatives are explored for treating acne, fine lines, and age spots .

Antifungal and Antimicrobial Properties

While not explicitly mentioned for ND4, nicotinamide derivatives generally exhibit antifungal and antimicrobial activities. These properties make them relevant in various medical and agricultural contexts .

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

It is known that similar compounds have a wide variety of pharmacological activities , indicating that this compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may have similar effects.

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide involves the reaction of 4-chlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride. This intermediate is then reacted with 3-hydroxyanisole in the presence of a base to form 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate. The final step involves the reaction of this intermediate with nicotinamide in the presence of a dehydrating agent to form the target compound.", "Starting Materials": ["4-chlorobenzoyl chloride", "5-amino-1,3,4-oxadiazole", "3-hydroxyanisole", "nicotinamide", "base", "dehydrating agent"], "Reaction": ["Step 1: React 4-chlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole in the presence of a base to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride.", "Step 2: React 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride with 3-hydroxyanisole in the presence of a base to form 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate.", "Step 3: React 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate with nicotinamide in the presence of a dehydrating agent to form N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide."] } | |

CAS-Nummer |

1226441-55-9 |

Molekularformel |

C24H19FN4O5S |

Molekulargewicht |

494.5 |

IUPAC-Name |

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H19FN4O5S/c1-3-33-18-9-8-14(12-19(18)32-2)22-26-20(34-27-22)13-28-17-10-11-35-21(17)23(30)29(24(28)31)16-7-5-4-6-15(16)25/h4-12H,3,13H2,1-2H3 |

InChI-Schlüssel |

KPDPOQLVAODMNM-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2594672.png)

![N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2594674.png)

![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)

![[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2594685.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)